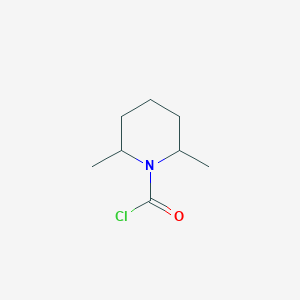

2,6-Dimethylpiperidine-1-carbonyl chloride

Description

Propriétés

IUPAC Name |

2,6-dimethylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVMXGJULJMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597807 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54486-12-3 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dimethylpiperidine 1 Carbonyl Chloride

Precursor Amine Synthesis and Stereoisomeric Control

2,6-Dimethylpiperidine (B1222252) exists as three stereoisomers: the chiral (2R,6R) and (2S,6S) enantiomers, which together form the trans diastereomer, and the achiral (2R,6S) meso compound, known as the cis diastereomer. The strategic synthesis and separation of these isomers are crucial as their stereochemistry can significantly influence the properties and applications of the final carbamoyl (B1232498) chloride derivative.

Synthesis of 2,6-Dimethylpiperidine Stereoisomers (cis and trans)

The most common industrial and laboratory-scale synthesis of 2,6-dimethylpiperidine involves the catalytic hydrogenation of 2,6-dimethylpyridine, also known as 2,6-lutidine. This reduction of the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring typically yields a mixture of cis and trans diastereomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure. bohrium.com

Hydrogenation of substituted pyridines often favors the formation of the cis isomer. For instance, the reduction of pyridine-2,6-dicarboxylic acid under hydrogen pressure has been shown to yield the pure cis-isomer after crystallization. nih.gov This preference is generally attributed to the stereoelectronics of the hydrogenation process on the catalyst surface. However, specific conditions can be tailored to alter this ratio.

Alternative synthetic strategies offer more direct control over the stereochemical outcome. bohrium.com These methods include:

Reductive Amination: This method can produce either cis or trans isomers depending on the specific catalyst and reaction conditions employed. bohrium.com

Mannich Reactions: These reactions often result in products with a cis-relationship between the substituents. bohrium.com

Aza-Michael Reactions: The addition of nitrogen to unsaturated alkenes or alkynes can also be employed to construct the piperidine ring with stereocontrol. bohrium.com

Intramolecular Amidomercuriation: This method has been specifically used to prepare trans-2,6-dialkylpiperidines. psu.edu

Optimization of Stereochemical Purity in Precursor Preparation

Achieving high stereochemical purity of either the cis or trans isomer of 2,6-dimethylpiperidine is a key objective in its synthesis. Several techniques are employed to either selectively synthesize one isomer or to separate the mixture obtained from non-selective methods.

Diastereoselective Synthesis: One effective strategy involves a two-step process where the thermodynamically less stable cis isomer, often the major product from catalytic hydrogenation, is converted to the more stable trans isomer. nih.gov This is achieved through base-mediated epimerization of a suitable N-protected derivative (e.g., N-Boc). nih.govrsc.org The N-Boc group influences the conformational equilibrium of the piperidine ring, facilitating the conversion to the diequatorial trans configuration under thermodynamic control. rsc.org

For direct synthesis of the trans isomer, diastereoselective lithiation-trapping methodologies have proven highly effective. nih.govrsc.org For example, the α-lithiation of N-Boc 2-methylpiperidine (B94953) followed by trapping with an electrophile can yield a 2,6-disubstituted piperidine as a single trans regio- and diastereoisomer in high yield. nih.govrsc.org

The following table summarizes different catalytic approaches for the hydrogenation of pyridine derivatives, highlighting the resulting stereoselectivity.

| Catalyst System | Substrate | Major Product | Diastereomeric Ratio (dr) | Reference(s) |

| 10% Pd/C, H₂, AcOH | 3,5-disubstituted pyridine | trans-piperidine | 70:30 | nih.gov |

| PtO₂, H₂, AcOH | 3,5-disubstituted pyridine | trans-piperidine | 60:40 | nih.gov |

| Rh/Al₂O₃, H₂ | Polyfunctionalized indolizine | trans-ketone | Highly diastereoselective | nih.gov |

Separation of Isomers: When a mixture of diastereomers is produced, physical separation methods can be employed. A common technique is the fractional crystallization of their salts. For example, the hydrochlorides of cis- and trans-2,6-dimethylpiperidine exhibit different solubilities, allowing for their separation through careful crystallization from a suitable solvent like ethanol. psu.edu

Carbonyl Chloride Formation Protocols from 2,6-Dimethylpiperidine

The conversion of the secondary amine 2,6-dimethylpiperidine to its corresponding carbamoyl chloride is achieved through reaction with a chlorocarbonylating agent. The choice of reagent is critical, balancing reactivity, safety, and yield.

Phosgenation Reactions

The classical method for synthesizing carbamoyl chlorides is the direct reaction of a secondary amine with phosgene (B1210022) (COCl₂). google.comgoogle.com The reaction involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of phosgene. This process generates hydrogen chloride (HCl) as a byproduct, which reacts with another equivalent of the starting amine to form an inactive amine hydrochloride salt.

To achieve full conversion of the amine to the carbamoyl chloride, the HCl byproduct must be neutralized. This can be accomplished in two main ways:

Using an HCl Scavenger: A non-nucleophilic tertiary amine, such as pyridine or triethylamine (B128534), is added to the reaction mixture. This base neutralizes the generated HCl, preventing the formation of the amine hydrochloride salt. nih.govresearchgate.net

Thermal Conversion: The initially formed amine hydrochloride can be converted to the carbamoyl chloride by heating the mixture while passing in additional phosgene. google.com

Careful control of reaction conditions, such as temperature and the rate of phosgene addition, is necessary to minimize the formation of urea (B33335) byproducts, which can occur if the newly formed carbamoyl chloride reacts with the starting amine. lookchem.com

Utilization of Diphosgene and Triphosgene (B27547) as Chlorocarbonylating Agents

Due to the extreme toxicity and hazardous gaseous nature of phosgene, safer, solid, or liquid phosgene equivalents are widely preferred in laboratory and many industrial settings. The most common substitutes are diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate, BTC). nih.govsigmaaldrich.com

Triphosgene (BTC): Triphosgene is a stable, crystalline solid that serves as a convenient and safer source of phosgene. nih.gov In the presence of a secondary amine like 2,6-dimethylpiperidine, one molecule of triphosgene decomposes to generate three molecules of phosgene in situ. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or toluene. google.com

A general procedure involves adding a solution of the secondary amine to a solution of triphosgene (approximately 0.5-0.75 equivalents relative to the amine) in the presence of a base. google.com The base, which can be an organic tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium bicarbonate), neutralizes the HCl formed during the reaction. google.com The use of triphosgene often leads to high yields and purity of the desired carbamoyl chloride with reduced risk compared to handling phosgene gas. nih.govgoogle.com

Diphosgene: Diphosgene is a liquid that also serves as a phosgene substitute. It behaves similarly to triphosgene, decomposing to generate two equivalents of phosgene for the chlorocarbonylation reaction. While easier to handle than gaseous phosgene, it still requires careful handling due to its toxicity. sigmaaldrich.com

The following table compares key features of these chlorocarbonylating agents.

| Reagent | Chemical Formula | Physical State | Molar Equivalents of Phosgene | Key Advantages | Reference(s) |

| Phosgene | COCl₂ | Gas | 1 | High reactivity, volatile (easy removal) | google.comsigmaaldrich.com |

| Diphosgene | ClCO₂CCl₃ | Liquid | 2 | Liquid (easier to handle than gas) | sigmaaldrich.com |

| Triphosgene (BTC) | C₃Cl₆O₃ | Solid | 3 | Solid (safer, easy to handle and store) | nih.govgoogle.com |

Alternative Chlorocarbonylation Methods

While phosgene and its direct surrogates are the most prevalent reagents for this transformation, some alternative methods have been explored to circumvent their use entirely. One such approach involves the conversion of dialkyl carbamates, generated from a secondary amine and carbon dioxide, into their corresponding carbamoyl chlorides. lookchem.com This transformation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. lookchem.com This method provides a route to carbamoyl chlorides that uses carbon dioxide as a C1 source instead of phosgene, although it involves a multi-step process. lookchem.com However, for the direct and efficient synthesis of 2,6-dimethylpiperidine-1-carbonyl chloride, phosgene, and particularly its solid surrogate triphosgene, remain the most established and widely documented methods.

Reaction Condition Optimization for High-Yield Synthesis

The synthesis of carbamoyl chlorides from secondary amines, such as 2,6-dimethylpiperidine, is a well-established chemical transformation. However, achieving high yields necessitates a systematic optimization of various reaction parameters, including the choice of solvent, reaction temperature, and the nature of the phosgene source. While specific, detailed research findings and comparative data tables for the optimization of this compound synthesis are not extensively available in publicly accessible literature, general principles for the synthesis of analogous carbamoyl chlorides provide a framework for understanding the key optimization factors.

Optimization studies for similar reactions reported in the literature often focus on the following aspects:

Solvent: The choice of an inert solvent is crucial to prevent side reactions. Aprotic solvents such as dichloromethane, toluene, or ethyl acetate (B1210297) are commonly employed. The solvent's polarity and boiling point can affect reaction rates and ease of product isolation.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. The initial reaction of the amine with the phosgenating agent is often exothermic and may require cooling to prevent the formation of urea byproducts, which can occur if a second molecule of the amine reacts with the newly formed carbamoyl chloride. google.com Subsequent stages of the reaction may require heating to ensure complete conversion. For sterically hindered amines, elevated temperatures (80° to 160° C) may be necessary to drive the reaction to completion. google.com

Base: In many procedures for the synthesis of carbamoyl chlorides, a tertiary amine base, such as triethylamine or pyridine, is added to neutralize the hydrogen chloride that is formed as a byproduct. lookchem.com This prevents the formation of the amine hydrochloride salt, which is less reactive towards phosgene. The choice and stoichiometry of the base can significantly impact the reaction yield and purity of the product.

Reagent Addition: The order and rate of addition of the reagents can also be optimized. For instance, adding the amine solution to the phosgene solution (or its equivalent) can help to maintain a low concentration of the amine, thereby minimizing the formation of urea byproducts. google.com

While specific data tables detailing the optimization of these parameters for the synthesis of this compound are not available, the general principles outlined above provide a clear roadmap for achieving high-yield synthesis in a laboratory or industrial setting. Further empirical studies would be required to establish the precise optimal conditions for this specific transformation.

Reactivity and Reaction Mechanisms of 2,6 Dimethylpiperidine 1 Carbonyl Chloride

Mechanistic Investigations of Carbamoyl (B1232498) Chloride Solvolysis

Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. wikipedia.org The study of the solvolysis of carbamoyl chlorides provides significant insight into their reaction mechanisms. For disubstituted carbamoyl chlorides like 2,6-Dimethylpiperidine-1-carbonyl chloride, solvolysis reactions are generally proposed to proceed through a dissociative, Sₙ1-type mechanism. nih.govresearchgate.net

This mechanism involves a slow, rate-determining ionization of the carbon-chlorine bond to form a planar, resonance-stabilized acylium-like cation (a carbamoyl cation, [R₂N=C=O]⁺) and a chloride ion. nih.gov This intermediate is then rapidly captured by a solvent molecule (e.g., water, alcohol). nih.gov

Proposed Sₙ1 Solvolysis Mechanism:

C₈H₁₄ClNO → [C₈H₁₄N=C=O]⁺ + Cl⁻ (Slow, rate-determining ionization)

[C₈H₁₄N=C=O]⁺ + SOH → C₈H₁₄NCOOS⁺H (Fast, solvent capture; SOH = solvent)

C₈H₁₄NCOOS⁺H → C₈H₁₄NCOOS + H⁺ (Fast, deprotonation)

Evidence for the Sₙ1 pathway includes the observation that the rate of solvolysis is often independent of the concentration of added nucleophiles (in the absence of a competing Sₙ2 pathway) and is highly dependent on the ionizing power of the solvent. nih.gov Furthermore, steric acceleration supports this mechanism. The bulky 2,6-dimethyl groups on the piperidine (B6355638) ring create steric strain in the tetrahedral ground state of the molecule. This strain is relieved upon ionization to the planar carbamoyl cation intermediate, thus accelerating the rate of solvolysis compared to less sterically hindered analogues like N,N-diethylcarbamoyl chloride. nih.gov

Intramolecular Reactivity and Cyclization Potential

The potential for intramolecular reactions of this compound would depend on the presence of a suitably positioned internal nucleophile within the molecule's structure. In the parent molecule itself, there are no such nucleophiles, making intramolecular cyclization unlikely.

However, if the 2,6-dimethylpiperidine (B1222252) ring were further functionalized with a nucleophilic group (e.g., a hydroxyl or amino group) on a side chain, intramolecular nucleophilic acyl substitution could become a possibility. The feasibility of such a cyclization would be governed by thermodynamic and kinetic factors, including the length and flexibility of the tether connecting the nucleophile to the piperidine ring, which would determine the stability of the resulting cyclic product (typically favoring the formation of 5- or 6-membered rings).

While specific studies on the intramolecular cyclization of derivatives of this compound are not prominent in the literature, the construction of the piperidine ring itself often involves cyclization strategies. researchgate.net For instance, palladium-catalyzed cyclizations are used to form substituted piperidine scaffolds. researchgate.net Theoretical and computational studies have also been used to investigate the mechanisms of cyclization reactions involving substituted pyridine (B92270) derivatives, which are precursors to piperidines. nih.govresearchgate.net These studies highlight the importance of factors like protonation and pre-reaction complex formation in directing the course of cyclization. nih.gov

Derivatization and Complex Molecular Architectures from 2,6 Dimethylpiperidine 1 Carbonyl Chloride

Synthesis of Substituted N-Carbonyl-2,6-dimethylpiperidines

The reactivity of the carbonyl chloride group in 2,6-dimethylpiperidine-1-carbonyl chloride allows for its facile conversion into a variety of N-carbonyl derivatives, including amides, carbamates, and ureas, through reactions with appropriate nucleophiles. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

The synthesis of N-substituted-2,6-dimethylpiperidine-1-carboxamides is a common derivatization. This is typically achieved through the reaction of this compound with primary or secondary amines. The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (B109758), and then adding the carbonyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. hud.ac.ukfishersci.co.uk

For instance, the reaction with various anilines would yield a series of N-aryl-2,6-dimethylpiperidine-1-carboxamides. The reaction conditions can be mild, often proceeding at room temperature. hud.ac.uk Similarly, reactions with a range of alkylamines would produce N-alkyl-2,6-dimethylpiperidine-1-carboxamides. The steric hindrance provided by the two methyl groups on the piperidine (B6355638) ring can influence the reaction rate and may necessitate slightly more forcing conditions for bulkier amines.

The synthesis of carbamates can be achieved by reacting this compound with alcohols or phenols. The reaction with phenols, for example, can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide ion using a base like sodium hydroxide. chemguide.co.uklibretexts.org This approach allows for the synthesis of O-aryl 2,6-dimethylpiperidine-1-carboxylates.

Urea (B33335) derivatives are accessible through the reaction of this compound with ammonia (B1221849) or primary/secondary amines. These reactions are crucial for generating compounds with potential hydrogen-bonding capabilities, which is often a key feature in drug-receptor interactions.

The following table summarizes the types of substituted N-carbonyl-2,6-dimethylpiperidines that can be synthesized from this compound and the corresponding nucleophiles.

| Derivative Class | Nucleophile | General Product Structure |

| Amides | Primary or Secondary Amines (R¹R²NH) | 2,6-Me₂Pip-CO-NR¹R² |

| Carbamates | Alcohols or Phenols (R-OH) | 2,6-Me₂Pip-CO-OR |

| Ureas | Ammonia, Primary or Secondary Amines (R¹R²NH) | 2,6-Me₂Pip-CO-NHR¹, 2,6-Me₂Pip-CO-NR¹R² |

Incorporation of the 2,6-Dimethylpiperidine (B1222252) Moiety into Macrocyclic and Polycyclic Systems

The 2,6-dimethylpiperidine moiety, when incorporated into larger ring systems, can impart specific conformational constraints and lipophilicity, properties that are highly desirable in drug design. This compound serves as a key reagent for introducing this structural unit into macrocyclic and polycyclic frameworks.

Macrocyclization can be achieved by reacting this compound with a linear precursor containing two nucleophilic groups, such as a diamine or a diol. The intramolecular reaction would then lead to the formation of a macrocycle containing the 2,6-dimethylpiperidine-1-carboxamide or carbamate (B1207046) linkage. The success of such macrocyclization reactions often depends on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. nih.gov

While direct examples of macrocyclization using this compound are not abundant in readily available literature, the principles of peptide and peptidomimetic macrocyclization can be applied. nih.gov For example, a bifunctional linker with amino and hydroxyl termini could be reacted sequentially, first with an amino acid and then with this compound, followed by an intramolecular cyclization to form a macrocyclic peptidomimetic.

The construction of polycyclic systems can be envisioned through multi-step synthetic sequences where the 2,6-dimethylpiperidine unit is introduced early on. Subsequent reactions, such as intramolecular cyclizations or cycloadditions, can then be employed to build the additional rings onto the piperidine scaffold. digitellinc.com The rigid nature of the 2,6-dimethylpiperidine unit can influence the stereochemical outcome of these cyclization reactions.

Rational Design and Synthesis of Advanced Piperidine-Based Scaffolds

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. nih.govresearchgate.netresearchgate.net The rational design of novel piperidine-based scaffolds aims to create molecules with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. This compound provides a versatile entry point for the synthesis of such advanced scaffolds.

In the context of enzyme inhibitor design, the 2,6-dimethylpiperidine moiety can be used to probe specific pockets of an enzyme's active site. nih.gov182.160.97mdpi.com By systematically varying the substituents attached to the carbonyl group, a library of compounds can be generated and screened for inhibitory activity. The steric bulk of the 2,6-dimethylpiperidine group can be exploited to achieve selectivity for a particular enzyme by preventing binding to other enzymes with smaller active sites.

The synthesis of these rationally designed scaffolds often involves a combination of the derivatization techniques discussed in section 4.1 with more complex synthetic strategies. For example, a molecule could be designed to have a 2,6-dimethylpiperidine-1-carboxamide core that positions other functional groups in a specific three-dimensional arrangement to interact with a biological target. The synthesis would then be tailored to achieve this specific arrangement.

The development of bioactive scaffolds often involves an iterative process of design, synthesis, and biological evaluation. researchgate.net The relative ease of derivatization of this compound makes it a suitable starting material for such programs, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Stereochemical Control and Asymmetric Synthesis with 2,6 Dimethylpiperidine 1 Carbonyl Chloride

Enantioselective Synthesis Strategies Utilizing Chiral 2,6-Dimethylpiperidine (B1222252) Precursors

The utility of 2,6-dimethylpiperidine-1-carbonyl chloride in asymmetric synthesis is fundamentally dependent on the availability of its enantiomerically pure precursors, namely the chiral 2,6-dimethylpiperidines. Significant research has focused on developing efficient and highly selective methods to obtain these key chiral building blocks. Chiral N-heterocycles like piperidines are prominent structural motifs in pharmaceuticals and natural products, making their asymmetric synthesis a critical area of study. nih.govnih.gov

One successful approach involves the copper-catalyzed asymmetric cyclizative aminoboration of specific hydroxylamine (B1172632) substrates. nih.govresearchgate.net This method allows for the construction of the chiral piperidine (B6355638) ring with high enantioselectivity. The choice of the chiral ligand is crucial for achieving high levels of stereocontrol. For instance, the use of the (S, S)-Ph-BPE ligand in conjunction with a copper catalyst has been shown to produce 2,3-cis-disubstituted piperidines in good yields and with excellent enantiomeric excess (ee). nih.govresearchgate.net The reaction conditions, including the solvent and base, can be optimized to further enhance both yield and enantioselectivity. nih.govresearchgate.net

Another strategy is the asymmetric synthesis starting from chiral lactams, which can be derived from the cyclodehydration of aryl-δ-oxoacids with a chiral amine like (R)-phenylglycinol. rsc.org This process yields chiral non-racemic bicyclic lactams that serve as versatile intermediates. These intermediates can then be transformed into a variety of enantiomerically pure substituted piperidines, demonstrating the flexibility of this approach. rsc.org

The table below summarizes key findings in the enantioselective synthesis of chiral piperidine derivatives, which are precursors to the title compound.

| Catalyst/Method | Ligand | Solvent | Yield (%) | ee (%) | Reference |

| Cu-catalyzed aminoboration | (S,S)-Ph-BPE | Chlorobenzene | 35 | 95 | nih.gov |

| Cu-catalyzed aminoboration | (S,S)-Ph-BPE | Toluene | 45 | 91 | researchgate.net |

| Cu-catalyzed aminoboration | (S,S)-Ph-BPE | Dioxane | 61 | 89 | researchgate.net |

| Chiral Lactam Cyclodehydration | (R)-phenylglycinol | - | - | - | rsc.org |

This table presents selected data on enantioselective methods for synthesizing chiral piperidine precursors. Conditions and results can vary based on the specific substrate.

Diastereoselective Reactions Influenced by 2,6-Dimethylpiperidine Chirality

Once the chiral 2,6-dimethylpiperidine moiety is attached to a molecule, typically forming an amide or carbamate (B1207046) via the carbonyl chloride, its inherent chirality can exert significant steric influence on nearby reactive centers. This influence directs the approach of reagents, leading to the preferential formation of one diastereomer over others. This principle is a cornerstone of substrate-controlled diastereoselective synthesis.

A common application of this principle is in the diastereoselective reduction of a prochiral group, such as a ketone or an enamine, located near the chiral piperidine auxiliary. For example, the reduction of a β-enamino ester bearing a chiral auxiliary on the nitrogen atom can proceed with high diastereoselectivity. clockss.org The bulky, stereochemically defined 2,6-dimethylpiperidine group effectively shields one face of the molecule, forcing the reducing agent to attack from the less hindered face. This results in a high diastereomeric ratio (dr) in the product. The choice of catalyst and reaction conditions can be critical; for instance, using Pd/C as a catalyst in hydrogenation reactions has been shown to yield poor diastereoselectivity, while other conditions can produce ratios as high as 6:94 for the desired diastereomer. clockss.org

Similarly, the chirality of the piperidine ring can direct the stereochemical course of multicomponent reactions. In the synthesis of highly substituted piperidin-2-ones, the reaction cascade can be highly stereoselective, often yielding a single diastereomer. researchgate.net This high level of control is attributed to the steric and electronic effects of the substituents on the forming ring, where a pre-existing chiral center, such as that provided by a 2,6-dimethylpiperidine group, would dictate the configuration of the newly formed stereocenters.

The following table illustrates the impact of chiral piperidine derivatives on the diastereoselectivity of certain reactions.

| Reaction Type | Catalyst | Diastereomeric Ratio (dr) | Overall Yield (%) | Reference |

| Reduction of β-enamino ester | Pt/C | 17:64:18:1 | - | clockss.org |

| Reduction of β-enamino ester | - | 6:94 | 62 | clockss.org |

| Four-component synthesis of piperidin-2-ones | - | Single diastereomer | 44-84 | researchgate.net |

This table highlights examples of diastereoselective reactions where the stereochemical outcome is controlled by a chiral piperidine moiety.

Advanced Spectroscopic Characterization and Computational Analysis of 2,6 Dimethylpiperidine 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For 2,6-dimethylpiperidine-1-carbonyl chloride, both 1D and 2D NMR techniques are essential for confirming its constitution and understanding its conformational behavior, particularly concerning the orientation of the methyl groups and the influence of the N-carbonyl chloride moiety.

The ¹H and ¹³C NMR spectra of this compound are expected to reflect the symmetry and stereochemistry of the molecule. The piperidine (B6355638) ring can exist in different conformations, with the chair form being the most stable for the parent 2,6-dimethylpiperidine (B1222252). The cis-isomer predominantly adopts a chair conformation with both methyl groups in equatorial positions to minimize steric hindrance.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the methyl protons, the methine protons at the C2 and C6 positions, and the methylene (B1212753) protons of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

Methyl Protons (CH₃): A doublet is expected for the methyl protons, coupling with the adjacent methine proton. The chemical shift is anticipated to be in the range of δ 1.2-1.5 ppm.

Methine Protons (H2, H6): These protons will appear as a multiplet due to coupling with the methyl protons and the adjacent methylene protons. Their chemical shift will be significantly downfield compared to 2,6-dimethylpiperidine, likely in the range of δ 4.0-4.5 ppm, due to the deshielding effect of the N-carbonyl group.

Methylene Protons (H3, H4, H5): The methylene protons will exhibit complex multiplets in the region of δ 1.5-2.0 ppm. The axial and equatorial protons will have different chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, characteristic of acyl chlorides, likely in the range of δ 165-170 ppm.

Methine Carbons (C2, C6): These carbons will be shifted downfield due to the nitrogen and the carbonyl group, appearing in the range of δ 50-60 ppm.

Methyl Carbons (CH₃): The methyl carbons are expected to have a chemical shift in the range of δ 18-22 ppm.

Methylene Carbons (C3, C5, C4): The chemical shifts of the methylene carbons will be in the range of δ 25-35 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| H2, H6 | 4.0 - 4.5 | 50 - 60 | Multiplet |

| H3, H5 (axial) | 1.5 - 1.8 | 30 - 35 | Multiplet |

| H3, H5 (equatorial) | 1.8 - 2.0 | 30 - 35 | Multiplet |

| H4 (axial) | 1.5 - 1.7 | 25 - 30 | Multiplet |

| H4 (equatorial) | 1.7 - 1.9 | 25 - 30 | Multiplet |

| CH₃ | 1.2 - 1.5 | 18 - 22 | Doublet |

| C=O | - | 165 - 170 | - |

2D NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum will reveal the coupling relationships between protons. Cross-peaks will be observed between the methine protons (H2, H6) and the adjacent methyl protons, as well as the methylene protons at C3 and C5. The methylene protons will also show correlations among themselves.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton and carbon signals that are directly bonded. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signals in the δ 4.0-4.5 ppm range will correlate with the carbon signals in the δ 50-60 ppm range, confirming their assignment to the C2 and C6 positions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Carbonyl Stretching (νC=O): The most prominent feature in the IR spectrum of this compound will be the strong absorption band corresponding to the carbonyl stretching vibration. For acyl chlorides, this band is typically observed at a high frequency, in the range of 1780-1815 cm⁻¹.

C-N Stretching (νC-N): The stretching vibration of the C-N bond is expected to appear in the region of 1200-1350 cm⁻¹.

C-Cl Stretching (νC-Cl): The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Stretching (νC-H): The aliphatic C-H stretching vibrations of the methyl and methylene groups will be observed in the region of 2850-3000 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | 1780 - 1815 | Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₄ClNO, MW = 175.66 g/mol ). The presence of chlorine will result in an isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Fragmentation Pattern: The fragmentation of N-acyl piperidines is often initiated by cleavage of the acyl group. Common fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl) to give a fragment at m/z 140.

Loss of the entire carbonyl chloride group (•COCl) to yield the 2,6-dimethylpiperidinyl cation at m/z 112.

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl group (•CH₃) from the piperidine ring, resulting in a fragment at m/z 160.

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic properties of molecules, providing insights that complement experimental data.

DFT calculations can be used to determine the most stable conformation of this compound and to analyze its electronic structure.

Geometry Optimization: DFT calculations would likely confirm that the cis-isomer with both methyl groups in equatorial positions on a chair-like piperidine ring is the most stable conformation. The calculations would also provide precise bond lengths and angles. The N-C(O) bond is expected to have some double bond character due to resonance, resulting in a shorter bond length than a typical N-C single bond.

Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map would show the distribution of electron density in the molecule. The most negative potential (red) would be localized on the oxygen and chlorine atoms of the carbonyl chloride group, indicating these are sites susceptible to electrophilic attack. The regions around the hydrogen atoms would show a positive potential (blue).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The HOMO is likely to be located on the piperidine ring, particularly the nitrogen atom, while the LUMO is expected to be centered on the carbonyl chloride group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Interactive Data Table: Predicted DFT Calculation Results (Illustrative)

| Parameter | Predicted Value | Significance |

| N-C(O) Bond Length | ~1.38 Å | Indicates partial double bond character |

| C=O Bond Length | ~1.19 Å | Typical for an acyl chloride |

| Dihedral Angle (C2-N-C(O)-Cl) | ~0° or ~180° | Indicates planarity of the amide-like bond |

| HOMO-LUMO Energy Gap | ~5-6 eV | Indicator of chemical stability |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

The primary donor-acceptor interactions in this compound involve the lone pair electrons of the nitrogen and oxygen atoms as donors, and the antibonding orbitals of adjacent bonds as acceptors. A key interaction is the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πC=O). This nN → πC=O interaction is characteristic of amides and related systems, leading to a partial double bond character in the N-C(O) bond. This delocalization has significant structural implications, promoting planarity of the nitrogen atom and influencing the rotational barrier around the N-C(O) bond.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can also be elucidated using NBO analysis. Although this compound is not a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor in the presence of suitable donor molecules. NBO analysis can quantify the stabilization energy associated with such interactions, providing insight into the compound's behavior in different chemical environments. In the absence of strong intermolecular forces, weaker interactions like C-H···O contacts may play a role in the solid-state packing of the molecule.

A summary of anticipated key NBO interactions in this compound, based on analogous systems, is presented in the table below. The stabilization energy E(2) quantifies the strength of these donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) | Interaction Type |

| nN | πC=O | High | Amide resonance |

| nO | σC-Cl | Moderate | Anomeric-type effect |

| σC-N | σC-C (ring) | Low | Ring hyperconjugation |

| σC-C (ring) | σC-N | Low | Ring hyperconjugation |

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and localization of these frontier orbitals provide critical information about the electrophilic and nucleophilic nature of a molecule.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their lone pair electrons. The presence of the electron-donating methyl groups on the piperidine ring will slightly raise the energy of the HOMO compared to an unsubstituted piperidine ring, potentially increasing its nucleophilicity. However, the electron-withdrawing carbonyl chloride group will have a counteracting effect, lowering the energy of the nitrogen lone pair as it participates in resonance.

The LUMO, on the other hand, is anticipated to be centered on the carbonyl carbon and the C-Cl bond. The carbonyl group itself provides a low-lying π* orbital, and the electronegative chlorine atom further lowers the energy of the σ*C-Cl orbital. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the characteristic reaction of acyl chlorides. chemguide.co.ukstudymind.co.uk

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the presence of both electron-donating (dimethylpiperidine) and electron-withdrawing (carbonyl chloride) moieties suggests a moderate HOMO-LUMO gap.

FMO theory can be used to predict the outcome of reactions with various nucleophiles. For instance, in a reaction with an amine, the HOMO of the amine (the nitrogen lone pair) would interact with the LUMO of this compound (centered on the carbonyl carbon). This interaction leads to the formation of a new C-N bond and the eventual displacement of the chloride ion, a classic nucleophilic acyl substitution reaction.

The table below summarizes the expected characteristics of the frontier molecular orbitals of this compound and their implications for reactivity.

| Orbital | Expected Primary Localization | Predicted Energy Level | Implication for Reactivity |

| HOMO | Nitrogen and Oxygen lone pairs | Moderate | Nucleophilic character at N and O |

| LUMO | Carbonyl carbon (πC=O) and C-Cl bond (σC-Cl) | Low | Electrophilic character at the carbonyl carbon |

| HOMO-LUMO Gap | Moderate | Indicates good kinetic stability but susceptibility to nucleophilic attack |

Conformational Analysis and Stereodynamics

The conformational landscape of this compound is complex, involving the interplay of the piperidine ring conformation and the rotation around the N-C(O) bond. The stereochemistry of the methyl groups (cis or trans) plays a decisive role in the preferred geometry.

For the cis-isomer (achiral, with one R and one S center), the most stable conformation of the 2,6-dimethylpiperidine ring is a chair form where both methyl groups occupy equatorial positions to minimize steric strain. Upon N-acylation, the situation becomes more complex due to the partial double bond character of the N-C(O) bond, which introduces a planarization tendency at the nitrogen atom and a significant rotational barrier. This gives rise to different conformers based on the orientation of the carbonyl group relative to the piperidine ring. Computational studies on related N-acyl-2-methylpiperidines have shown a preference for the axial orientation of the 2-substituent due to the minimization of pseudoallylic strain. nih.govacs.org This suggests that even in the cis-2,6-dimethyl isomer, there might be a distortion from a perfect chair or a contribution from twist-boat conformations to alleviate steric interactions between the equatorial methyl groups and the acyl moiety. acs.org

In the case of the trans-isomers (chiral, either R,R or S,S), the parent 2,6-dimethylpiperidine ring exists as a conformational equilibrium between a diequatorial and a diaxial arrangement of the methyl groups, with the diequatorial conformer being more stable. However, upon N-acylation, the steric and electronic effects of the carbonyl chloride group will significantly influence this equilibrium. Similar to the cis-isomer, the preference for an axial substituent in N-acylpiperidines could lead to a higher population of conformers where one methyl group is axial.

The rotation around the N-C(O) bond (amide bond rotation) is another critical aspect of the stereodynamics. This rotation is typically slow on the NMR timescale at room temperature, leading to the observation of distinct conformers. The energy barrier for this rotation is influenced by the steric bulk of the substituents on the piperidine ring. The two methyl groups in the 2 and 6 positions will create significant steric hindrance, likely affecting the rotational barrier and the relative populations of the different rotational isomers (e.g., where the carbonyl oxygen is syn or anti to a specific C-N bond of the ring).

A summary of the likely conformational features is provided in the table below.

| Isomer | Piperidine Ring Conformation | N-C(O) Bond Rotation | Key Steric Interactions |

| cis-(2R,6S) | Predominantly chair with equatorial methyls, possible twist-boat contribution | Slow, leading to distinct rotamers | Interaction between equatorial methyls and the carbonyl chloride group |

| trans-(2R,6R) / (2S,6S) | Equilibrium between diequatorial and diaxial methyl groups, influenced by N-acylation | Slow, leading to distinct rotamers | Significant steric hindrance from both methyl groups affecting rotational preference |

Applications in Academic and Industrial Organic Synthesis

Role as a Key Reagent in Synthetic Methodologies

The primary role of 2,6-Dimethylpiperidine-1-carbonyl chloride in synthetic methodologies stems from its nature as an activated carbonyl compound. The presence of the chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to introduce the 2,6-dimethylpiperidine-1-carbonyl moiety into various molecules.

A prominent application is in the synthesis of substituted ureas. The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. This transformation is a cornerstone in the synthesis of various complex molecules, including pharmaceutically active compounds. The general reaction is depicted below:

Reaction Scheme: Urea (B33335) Formation

This reaction is particularly valuable in medicinal chemistry, where the urea functional group is a common pharmacophore known to engage in crucial hydrogen bonding interactions with biological targets. The steric bulk provided by the two methyl groups on the piperidine (B6355638) ring can also influence the conformational properties of the resulting urea, which can be advantageous in drug design.

Building Block for the Construction of Diverse Nitrogen Heterocycles

This compound serves as a valuable building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. One notable example is its use in the construction of nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine derivatives. These fused heterocyclic systems are of significant interest due to their presence in a range of biologically active molecules.

The synthesis often involves a multi-step sequence where the 2,6-dimethylpiperidine-1-carbonyl moiety is introduced to a suitable precursor, followed by cyclization to form the desired triazolopyridine core. While specific reaction details can vary, the initial acylation step is crucial for setting up the subsequent ring-forming reaction.

Precursor for Bioactive Molecule Scaffolds

Perhaps the most significant application of this compound is its role as a precursor in the synthesis of bioactive molecule scaffolds, particularly kinase inhibitors. Several patents have disclosed the use of this compound in the preparation of potent inhibitors of p38 mitogen-activated protein (MAP) kinase. acs.org

These inhibitors are often based on a nih.govorganic-chemistry.orgresearchgate.nettriazolo[4,3-a]pyridine core, where the 2,6-dimethylpiperidine-1-carbonyl group is incorporated as a key substituent. The urea linkage formed from the reaction of this compound with an amino-functionalized heterocyclic core is a recurring structural motif in these kinase inhibitors. The 2,6-dimethylpiperidine (B1222252) moiety itself can play a role in modulating the solubility, metabolic stability, and target engagement of the final drug candidate.

The table below summarizes some of the patented applications of this compound in the synthesis of kinase inhibitors.

| Patent Number | Target Kinase | Therapeutic Area Indicated |

| EP-3004097-B1 | Kinase Inhibitors | Not specified in title |

| EP-3004098-B1 | Kinase Inhibitors | Not specified in title |

| WO-2014194956-A1 | p38 MAP Kinase | Not specified in title |

Involvement in Catalyst and Ligand Development

The development of chiral ligands for asymmetric catalysis is a field of intense research. While direct applications of this compound in this area are not extensively documented, the 2,6-dimethylpiperidine scaffold itself is a well-established chiral building block. nih.gov The cis- and trans-isomers of 2,6-dimethylpiperidine offer distinct stereochemical environments that can be exploited in the design of chiral ligands.

Derivatives of 2,6-dimethylpiperidine, such as amides and ureas formed from the corresponding carbonyl chloride, have the potential to act as chiral ligands for various metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms in the carboxamide or urea functionality can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. Further research in this area could unveil the potential of this compound as a precursor for a new class of chiral ligands.

Emerging Trends and Future Research Perspectives

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. Future research on 2,6-dimethylpiperidine-1-carbonyl chloride and its derivatives is expected to focus on several key green chemistry approaches:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. davidpublisher.comasianpubs.org The application of microwave-assisted synthesis to the formation of the carbonyl chloride itself or its subsequent derivatization reactions can significantly reduce energy consumption and potentially allow for solvent-free reaction conditions. researchgate.netnih.govmdpi.com For instance, the reaction of 2,6-dimethylpiperidine (B1222252) with a phosgene (B1210022) equivalent could be optimized under microwave irradiation to improve efficiency and safety.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.demdpi.comgoflow.at The synthesis of this compound and its derivatives could be adapted to flow-through systems. researchgate.net This would be particularly beneficial for handling hazardous reagents and for the precise control of reaction parameters, leading to improved product purity and consistency.

Catalytic Methods: The development of novel catalytic systems is a cornerstone of green chemistry. Future research may focus on catalytic methods for the synthesis of the carbonyl chloride precursor or for its derivatization reactions. mdpi.com For example, catalytic carbonylation reactions could provide an alternative to the use of phosgene or its derivatives. Furthermore, the use of solid-supported catalysts could simplify product purification and catalyst recycling. clockss.org

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Research into the use of benign and recyclable solvents, such as ionic liquids or supercritical fluids, for reactions involving this compound is a promising area of exploration. Understanding solvent effects on reaction kinetics and selectivity is crucial for optimizing these green synthetic routes. rsc.orgrsc.org

| Green Chemistry Approach | Potential Benefits for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, and automation. |

| Catalytic Methods | Reduced waste, higher atom economy, potential for asymmetric synthesis. |

| Use of Greener Solvents | Reduced environmental impact, improved process safety, potential for solvent recycling. |

High-Throughput Synthesis and Screening Methodologies for New Derivatives

The demand for novel molecules with specific biological activities or material properties has driven the development of high-throughput synthesis and screening (HTS) methodologies. These approaches are highly relevant for exploring the chemical space around the this compound scaffold.

Combinatorial Chemistry: By systematically reacting this compound with a diverse library of nucleophiles (e.g., amines, alcohols, thiols), large collections of novel derivatives can be rapidly synthesized. cijournal.ru This can be achieved using automated synthesis platforms, which allow for the parallel execution of numerous reactions in microtiter plates.

Parallel Synthesis: Similar to combinatorial chemistry, parallel synthesis involves the simultaneous synthesis of multiple compounds. This approach can be used to create focused libraries of derivatives with systematic variations in their structure, facilitating the exploration of structure-activity relationships (SAR).

High-Throughput Screening: Once libraries of derivatives are synthesized, HTS techniques can be employed to rapidly assess their biological activity or other properties of interest. This allows for the efficient identification of lead compounds for further optimization.

The integration of high-throughput synthesis and screening will be instrumental in unlocking the full potential of this compound as a scaffold for the discovery of new pharmaceuticals and functional materials.

| High-Throughput Methodology | Application for this compound Derivatives |

| Combinatorial Chemistry | Rapid generation of large and diverse libraries of derivatives. |

| Parallel Synthesis | Creation of focused libraries for structure-activity relationship studies. |

| High-Throughput Screening | Efficient identification of active compounds from large libraries. |

Advanced Mechanistic Investigations and Reaction Design

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Future research in this area will likely involve a combination of experimental and computational techniques.

Kinetic Studies: Detailed kinetic studies of the reactions of this compound with various nucleophiles can provide valuable insights into the reaction mechanism, including the identification of rate-determining steps and the influence of reaction parameters such as temperature, concentration, and solvent. researchgate.net

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the progress of reactions in real-time and to identify and characterize reaction intermediates.

Isotopic Labeling Studies: The use of isotopically labeled reagents can help to elucidate the movement of atoms during a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov This can provide a detailed picture of the reaction mechanism at the molecular level and guide the design of new reactions with improved outcomes. An unexpected carbon dioxide insertion reaction has been mechanistically investigated through crystal structures, highlighting the importance of such advanced studies. researchgate.net

Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming increasingly powerful tools in the design of new molecules with desired properties. For derivatives of this compound, these approaches can be used to tailor their reactivity and selectivity for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.gov By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds and to prioritize the synthesis of the most promising candidates.

3D-QSAR and CoMFA/CoMSIA: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of molecules and can provide more detailed insights into the structural requirements for activity. mdpi.com These methods can be used to generate 3D maps that highlight the regions of a molecule where modifications are likely to enhance activity.

Molecular Docking: For derivatives intended as therapeutic agents, molecular docking simulations can be used to predict how they will bind to their biological target (e.g., a protein or enzyme). This information can be used to design derivatives with improved binding affinity and selectivity.

De Novo Design: Advanced computational algorithms can be used to design entirely new molecules that are predicted to have high affinity for a specific target. These methods can be used to generate novel scaffolds based on the this compound framework.

The synergy between computational design and synthetic chemistry will be a key driver of innovation in the development of new derivatives of this compound with tailored properties for a wide range of applications.

| Computational Design Approach | Application in Designing this compound Derivatives |

| QSAR | Predicting the biological activity of new derivatives and guiding lead optimization. |

| 3D-QSAR (CoMFA/CoMSIA) | Providing 3D insights into structure-activity relationships for rational design. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. |

| De Novo Design | Generating novel molecular structures with desired properties. |

Q & A

Basic Research Questions

1. Synthesis and Purification Q: What are the methodological steps to synthesize 2,6-dimethylpiperidine-1-carbonyl chloride with high purity, and how can intermediates be characterized? A:

- Step 1: Start with 2,6-dimethylpiperidine. React it with phosgene (COCl₂) or a phosgene equivalent (e.g., triphosgene) in anhydrous dichloromethane under inert atmosphere. Maintain temperatures between 0–5°C to minimize side reactions.

- Step 2: Purify the crude product via fractional distillation or recrystallization using non-polar solvents (e.g., hexane).

- Intermediate Characterization: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at C2 and C6) and FT-IR to verify carbonyl chloride formation (C=O stretch ~1800 cm⁻¹) .

- Safety: Employ closed-system reactors and local exhaust ventilation to prevent phosgene exposure .

2. Spectroscopic Characterization Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

- NMR Spectroscopy:

- ¹H NMR: Methyl protons (δ 1.0–1.5 ppm) and piperidine backbone protons (δ 3.0–4.0 ppm for N–CH₂).

- ¹³C NMR: Carbonyl carbon (δ ~170 ppm) and methyl carbons (δ 20–25 ppm).

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and bond lengths, particularly for the carbonyl chloride group .

- Mass Spectrometry (MS): Confirm molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of Cl⁻).

3. Safety and Handling Protocols Q: What engineering controls and personal protective equipment (PPE) are critical when handling this compound? A:

- Engineering Controls: Use fume hoods, closed systems, and scrubbers to prevent inhalation or skin contact.

- PPE:

Advanced Research Questions

4. Reaction Optimization Q: How can reaction conditions (e.g., solvent, temperature) be optimized to improve yield and reduce byproducts? A:

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) vs. non-polar solvents (e.g., DCM) for solubility and reactivity.

- Temperature Gradients: Perform reactions at 0°C, 25°C, and 40°C to assess thermal stability.

- Catalysis: Explore Lewis acids (e.g., AlCl₃) to accelerate acylation.

- Byproduct Analysis: Use HPLC-MS to identify impurities (e.g., hydrolyzed carboxylic acid derivatives) .

5. Mechanistic Studies Q: What experimental approaches can elucidate the reaction mechanism of this compound in nucleophilic acyl substitutions? A:

- Kinetic Isotope Effects (KIE): Replace hydrogen with deuterium at reactive sites to study rate-determining steps.

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to map transition states and charge distribution on the carbonyl carbon.

- Trapping Intermediates: Use pyridine to stabilize reactive intermediates (e.g., acyl pyridinium ions) for isolation and characterization .

6. Stability Under Variable Conditions Q: How does this compound degrade under ambient vs. refrigerated storage, and how can stability be monitored? A:

- Accelerated Degradation Studies: Expose the compound to heat (40°C), humidity (75% RH), and light for 1–4 weeks.

- Analytical Monitoring:

- Titration: Track free chloride ions (indicates hydrolysis).

- GC-MS: Detect volatile degradation products (e.g., CO₂, HCl).

- Storage Recommendations: Store under argon at –20°C in amber glass vials .

7. Data Contradictions in Characterization Q: How to resolve discrepancies between NMR and crystallographic data (e.g., unexpected bond angles or proton environments)? A:

- Dynamic Effects in NMR: Consider conformational flexibility (e.g., chair vs. boat forms of piperidine) causing averaged signals. Compare with low-temperature NMR to "freeze" conformers.

- Crystallographic Refinement: Re-examine X-ray data for disorder or twinning. Use software like SHELXL for improved refinement .

- Cross-Validation: Supplement with Raman spectroscopy to confirm vibrational modes of functional groups.

8. Biological Activity Profiling Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A:

- Enzyme Inhibition Assays: Target cholinesterases or proteases using fluorogenic substrates (e.g., acetylthiocholine for AChE inhibition).

- Cytotoxicity Screening: Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Structural Analogues: Compare activity with known piperidine-based inhibitors (e.g., donepezil derivatives) to identify SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.